Cas no 29175-54-0 (Morpholine,4-[(2-methoxyphenyl)methyl]-)
29175-54-0 structure
Product Name:Morpholine,4-[(2-methoxyphenyl)methyl]-
CAS-nummer:29175-54-0
MF:C12H17NO2
MW:207.268883466721
CID:278628
PubChem ID:207116
Update Time:2025-04-19
Morpholine,4-[(2-methoxyphenyl)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Morpholine,4-[(2-methoxyphenyl)methyl]-
- 4-[(2-methoxyphenyl)methyl]morpholine
- Oprea1_349910
- 4-((2-Methoxyphenyl)methyl)morpholine
- Cambridge id 5428246
- AKOS005398863
- 4-(2-methoxybenzyl)morpholine
- SR-01000209006
- AB00085173-01
- SCHEMBL14514792
- SR-01000209006-1
- Morpholine, 4-((2-methoxyphenyl)methyl)-
- DTXSID90183432
- BRN 1107415
- 29175-54-0
-
- Inchi: 1S/C12H17NO2/c1-14-12-5-3-2-4-11(12)10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3
- InChI-sleutel: IMIFOMXUSVHDSM-UHFFFAOYSA-N
- LACHT: O1CCN(CC2C=CC=CC=2OC)CC1
Berekende eigenschappen
- Exacte massa: 207.12601
- Monoisotopische massa: 207.126
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 181
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 21.7Ų
Experimentele eigenschappen
- Dichtheid: 1.085
- Kookpunt: 289.4°Cat760mmHg
- Vlampunt: 101.6°C
- Brekindex: 1.535
- PSA: 21.7
Morpholine,4-[(2-methoxyphenyl)methyl]- Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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